5-Chloro-2-(pyrrolidin-1-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, like those containing pyrrolidinyl groups attached to an aniline framework, often involves stepwise chemical reactions that include nucleophilic substitution reactions and the utilization of directing groups in C-H amination mediated by metallic catalysts such as cupric acetate. These methods highlight the versatility and efficiency of synthesizing nitrogen-containing heterocycles, which are crucial in organic synthesis and pharmaceutical applications (Zhao et al., 2017).
Molecular Structure Analysis
Studies on molecules similar to 5-Chloro-2-(pyrrolidin-1-yl)aniline, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, reveal that these molecules can exhibit a coplanar arrangement with specific dihedral angles between the pyrrolidine and benzene rings. This structural arrangement is crucial for understanding the molecule's reactivity and interaction capabilities. Hydrogen bonding and weak C-H...π interactions contribute to the stability and crystal packing of these compounds, as demonstrated in various crystallographic analyses (Krishnan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of compounds with structures similar to 5-Chloro-2-(pyrrolidin-1-yl)aniline can be influenced by the presence of functional groups that facilitate reactions such as C-H amination. The incorporation of chloro and pyrrolidinyl groups into the aniline ring can enable selective functionalization and cross-coupling reactions, expanding the utility of these compounds in synthetic chemistry (Carson & Kerr, 2005).
Scientific Research Applications
1. Pyrrolidine in Drug Discovery
- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results : The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Design and Synthesis of New 5-Chloro-indole-2-carboxylate Derivatives
- Application Summary : A novel series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .
- Methods of Application : The article discusses the design and synthesis of these compounds, but does not provide specific details .
- Results : The compounds showed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . They also showed inhibitory actions against the tested cancer cell lines .
Safety And Hazards
Future Directions
The pyrrolidine ring in 5-Chloro-2-(pyrrolidin-1-yl)aniline is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWRKMVOHRBHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974918 | |
Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-1-yl)aniline | |
CAS RN |
59504-29-9 | |
Record name | 59504-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.